molecular formula C31H38N6O2 B607758 GSK126 CAS No. 1346574-57-9

GSK126

Cat. No.: B607758
CAS No.: 1346574-57-9
M. Wt: 526.7 g/mol
InChI Key: FKSFKBQGSFSOSM-QFIPXVFZSA-N
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Description

GSK126 is a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a crucial role in gene expression regulation through chromatin remodeling. EZH2 is a component of the polycomb repressive complex 2 (PRC2), which trimethylates lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression. Overexpression of EZH2 is associated with various cancers, making it a significant target for cancer therapy .

Scientific Research Applications

GSK126 has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

GSK126 competes with S-adenosyl methionine (SAM) to bind EZH2 and inhibit enzyme activity . It exhibits high selectivity for EZH2 compared with over 20 other methyltransferases . The molecular docking results between EZH2 and this compound revealed a strong binding interaction .

Cellular Effects

This compound has been shown to suppress cell migration and angiogenesis in solid tumor cell lines through down-regulation of VEGF-A expression . It also inhibits B-cell lymphoma cell proliferation in vitro . In gastric and lung cancer cell lines, this compound inhibited cell migration in a dose-dependent manner .

Molecular Mechanism

This compound works by inhibiting the activity of EZH2, a key epigenetic regulator of gene expression . EZH2 is a histone methyltransferase that catalyzes histone 3 tri-methylation at lysine 27 (H3K27me3), resulting in gene silencing . By inhibiting EZH2, this compound effectively reduces H3K27me3 levels and reactivates silenced genes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to expedite the developmental process and enhance the rooting rate in Larix kaempferi . Morphologically clear primordia appeared between 20 and 25 days after cutting, which was 7–10 days earlier than in the control group .

Dosage Effects in Animal Models

In animal models, this compound has been shown to promote seizure susceptibility . Mice pretreated with this compound and injected with the same concentration of pentamethazol (PTZ) experienced marked convulsions . In another study, this compound at 200 mg/kg significantly inhibited cancer cell migration .

Metabolic Pathways

This compound is involved in the regulation of the tricarboxylic acid (TCA) cycle . It has been shown to transcriptionally upregulate IDH2, thereby enhancing TCA cycle activity .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with EZH2 to inhibit its activity .

Preparation Methods

GSK126 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common synthetic route involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 4-chlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-(4-methylpiperazin-1-yl)aniline and 4-chlorobenzyl chloride under specific conditions to yield this compound . Industrial production methods typically involve optimizing these reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

GSK126 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Comparison with Similar Compounds

GSK126 is compared with other EZH2 inhibitors, such as EPZ-6438 and tazemetostat. While all these compounds target EZH2, this compound is highly selective for EZH2 over other methyltransferases, with a potency that is 1000-fold greater than for other methyltransferases . This high selectivity makes this compound a valuable tool for studying EZH2-specific pathways and developing targeted therapies. Other similar compounds include:

This compound’s unique selectivity and potency make it a valuable compound for both research and therapeutic applications.

Properties

IUPAC Name

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSFKBQGSFSOSM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025739
Record name 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346574-57-9
Record name N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346574-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK-2816126
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346574579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-2816126
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4OGW9QZ97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Added sequentially to a reaction vial were 6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide (0.15 g, 0.338 mmol), 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (0.127 g, 0.439 mmol), and potassium phosphate (tribasic) (0.287 g, 1.350 mmol), followed by 1,4-Dioxane (3 mL) and water (0.75 mL). The suspension was stirred under N2 degassing for 10 min., and then added PdCl2(dppf)-CH2Cl2 adduct (0.028 g, 0.034 mmol). The reaction vial was sealed, placed into a heat block at 95° C., and stirred for 1.5 h. The contents were removed from heating and allowed to cool to room temperature. The aq layer was removed from bottom of the reaction vial via pipette. The reaction mixture was diluted into EtOAc (20 mL) followed by addition of 0.2 g each of Thiol-3 silicycle resin and silica gel. The volatiles were removed in vacuo and the residue dried on hi-vac for 1 h. The contents were purified by silica gel chromatography (dry loaded, eluent:A:Dichloromethane, B: 10% (2M Ammonia in Methanol) in Chloroform, Gradient B: 8-95%). The obtained solid was concentrated from TBME and dried in vacuum oven at 45° C. for 18 h. The product was collected as 129 mg (70%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.73 (t, J=7.33 Hz, 3H), 1.40 (d, J=6.57 Hz, 3H), 1.80 (dq, J=10.07, 7.08 Hz, 2H), 2.11 (s, 3H), 2.14-2.19 (m, 3H), 2.24 (s, 3H), 2.76-2.85 (m, 4H), 3.41-3.49 (m, 4H), 4.35 (d, J=5.05 Hz, 2H), 4.54-4.67 (m, 1H), 5.87 (s, 1H), 6.88 (d, J=8.84 Hz, 1H), 7.17 (d, J=1.26 Hz, 1H), 7.26 (s, 1H), 7.73 (d, J=1.26 Hz, 1H), 7.91 (dd, J=8.84, 2.53 Hz, 1H), 8.16 (t, J=5.05 Hz, 1H), 8.50 (d, J=2.53 Hz, 1H), 11.48 (br. s., 1H); LCMS MH+=527.3.
Quantity
0.127 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
0.287 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Thiol-3
Quantity
0.2 g
Type
reactant
Reaction Step Five
Quantity
0.028 g
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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